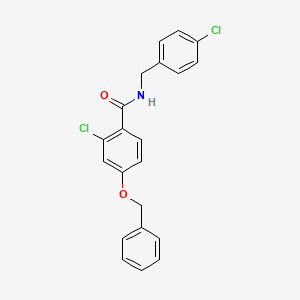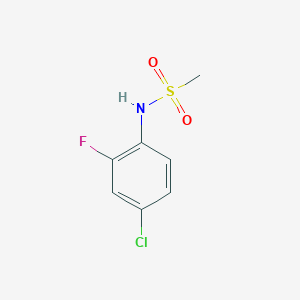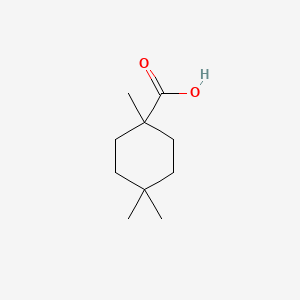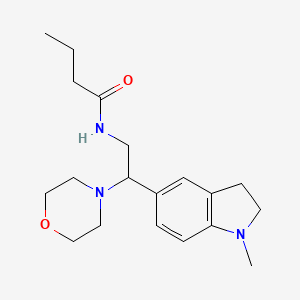![molecular formula C17H19F3N4O2 B2412484 2-(2-methoxyphenyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide CAS No. 2034295-01-5](/img/structure/B2412484.png)
2-(2-methoxyphenyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methoxyphenyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C17H19F3N4O2 and its molecular weight is 368.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cancer Research Applications
Research on analogs of the compound, particularly involving modifications to the acetamide group, has shown promising anticancer effects. For instance, the modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide by replacing the acetamide group with alkylurea has resulted in compounds with significant antiproliferative activities against human cancer cell lines and reduced acute oral toxicity, suggesting potential as effective anticancer agents with low toxicity (Xiao-meng Wang et al., 2015).
Imaging and Diagnostic Applications
The synthesis and in vivo evaluation of compounds like [11C]SN003 for PET imaging of CRF1 receptors in baboons demonstrate the potential of structurally related compounds in diagnostic imaging. Although specific binding was not observed in this case, possibly due to rapid metabolism or low receptor density, it showcases the utility of these compounds in developing imaging agents (J. Kumar et al., 2006).
Synthesis of Novel Compounds
The compound's structural analogs serve as precursors for synthesizing a variety of novel compounds with potential biological activities. For example, the synthesis of new analogs of 3-methyl-[1,2,4] triazolo [3,4-a] phthalazines via Suzuki coupling has been explored for their anticancer and antimicrobial activity, highlighting the compound's role in the development of new therapeutic agents (G. Kumar et al., 2019).
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been found to inhibit c-met kinase , a protein that plays a crucial role in cell growth, survival, and migration.
Mode of Action
The trifluoromethyl group in the compound is often used as a bioisostere to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation . This suggests that the compound may interact with its target by fitting into the active site and modulating the activity of the target protein.
Biochemical Pathways
Given that similar compounds have been found to inhibit c-met kinase , it can be inferred that this compound may affect pathways related to cell growth and survival, as c-Met kinase is involved in these processes.
Pharmacokinetics
The trifluoromethyl group in the compound is known to influence the pharmacokinetic properties of drugs . It can be used to adjust the steric and electronic properties of a lead compound, potentially affecting its absorption and distribution. It can also protect a reactive methyl group from metabolic oxidation, potentially influencing the compound’s metabolism and excretion .
Result of Action
Similar compounds have been found to exhibit anti-tumor activity against various cancer cell lines . This suggests that this compound may also have potential anti-tumor effects.
properties
IUPAC Name |
2-(2-methoxyphenyl)-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O2/c1-26-13-5-3-2-4-11(13)8-16(25)21-10-15-23-22-14-9-12(17(18,19)20)6-7-24(14)15/h2-5,12H,6-10H2,1H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWOIANVDASXEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NCC2=NN=C3N2CCC(C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2412402.png)

![Ethyl 2-{[(3-amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2412405.png)

![4-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]oxan-4-amine](/img/structure/B2412408.png)

![3-allyl-8-(3,4-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2412412.png)
![3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(6-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2412413.png)




![3-benzyl-5-[(3-chlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2412424.png)